molecular formula C8H4ClNO2S B1593344 5-Chloro-1,3-benzothiazole-2-carboxylic acid CAS No. 3507-53-7

5-Chloro-1,3-benzothiazole-2-carboxylic acid

Cat. No.: B1593344
CAS No.: 3507-53-7
M. Wt: 213.64 g/mol
InChI Key: TZCPBIKLIIUHTD-UHFFFAOYSA-N
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Description

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a chemical compound with the molecular formula C8H5ClNO2S and a molecular weight of 214.65 . It is a solid substance that is stored in a refrigerator .


Synthesis Analysis

Benzothiazole derivatives, including this compound, can be synthesized through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3,13H,(H,11,12) .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes involves an in situ-generated disulfide photosensitizing molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .


Physical And Chemical Properties Analysis

This compound has a density of 1.634g/cm3, a boiling point of 411.7ºC at 760mmHg, and a flash point of 202.8ºC .

Scientific Research Applications

Fluorescence Chemosensor

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) exhibited multifluorescence emissions in different states, making it suitable for highly sensitive detection of physiological pH fluctuations in biosamples and neutral water samples. The design leverages tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes, enabling reversible acid/base-switched yellow/cyan emission transition, with a sharp pH sensitivity around physiological levels (Kai Li et al., 2018) ACS sensors.

Antibacterial and Antifungal Activities

N-substituted-3-chloro-2-azetidinones synthesized from 2-aminobenzothiazole-6-carboxylic acid exhibited good to moderate antibacterial activity against several microorganisms, including Staphylococcus aureus and Escherichia coli, though none were active against tested fungal species (Ameya Chavan & N. Pai, 2007) Molecules.

Antimicrobial Activity of Pyridine Derivatives

Pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed variable and modest antimicrobial activity against strains of bacteria and fungi, indicating potential for further exploration in antimicrobial agent development (N. Patel et al., 2011) Medicinal Chemistry Research.

Antitumor Activities

2-(4-Aminophenyl)benzothiazoles, synthesized and substituted in the phenyl ring and benzothiazole moiety, demonstrated potent inhibitory activity in vitro against human breast cancer cell lines and in vivo efficacy in mammary carcinoma models in nude mice, revealing a promising avenue for anticancer therapy development (D. Shi et al., 1996) Journal of medicinal chemistry.

Angiotensin II Receptor Antagonism

Benzimidazole derivatives bearing acidic heterocycles were synthesized and evaluated for their angiotensin II receptor antagonistic activities, showing high affinity for the AT1 receptor and effective oral bioavailability, suggesting potential applications in hypertension management (Y. Kohara et al., 1996) Journal of medicinal chemistry.

Mechanism of Action

Mode of Action:

While detailed studies on 5-Cl-BTCA are limited, we can speculate based on related benzothiazole compounds. Benzothiazoles often exhibit antibacterial and antitubercular properties. SAR (Structure-Activity Relationship) studies suggest that substituents at specific positions on the benzothiazole ring influence their antibacterial action . For instance, the substitution of nitro or methoxy groups at the 4th position of the phenyl ring enhances antibacterial activity.

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzothiazole derivatives, including 5-Chloro-1,3-benzothiazole-2-carboxylic acid, have a wide range of biological activities and medicinal applications. They have shown potential as antibacterial agents , and ongoing research is focused on the development of novel antibiotics to control resistance problems . The findings from these studies will be beneficial for researchers in the development of novel antibacterial molecules based on the benzothiazole moiety .

Biochemical Analysis

Biochemical Properties

It is known that it acts as a reagent in the preparation of amino acid biarylsulfonamides as metalloproteinase inhibitors. This suggests that it may interact with enzymes and proteins involved in the process of protein degradation.

Molecular Mechanism

It is known to be involved in the synthesis of amino acid biarylsulfonamides, which are inhibitors of metalloproteinases. These enzymes play a crucial role in the degradation of extracellular matrix proteins, suggesting that this compound may influence cellular processes through its interactions with these enzymes.

Metabolic Pathways

It is known to be involved in the synthesis of amino acid biarylsulfonamides

Properties

IUPAC Name

5-chloro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCPBIKLIIUHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650160
Record name 5-Chloro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-53-7
Record name 5-Chloro-2-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3507-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3507-53-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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